1-Decyl-[4,4'-bipyridin]-1-ium iodide

Carbohydrate fuel cell Redox potential Monoalkyl viologen

1-Decyl-[4,4'-bipyridin]-1-ium iodide (molecular formula C₂₀H₂₉IN₂, MW 424.4 g/mol) is an asymmetric, N-monosubstituted 4,4′-bipyridinium (monoquat) salt bearing a single C₁₀ n-decyl chain and an iodide counterion. It belongs to the broader viologen family but differs fundamentally from the more common symmetrically disubstituted (dialkyl) viologens by possessing only one quaternized nitrogen.

Molecular Formula C20H29IN2
Molecular Weight 424.4 g/mol
Cat. No. B12521758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decyl-[4,4'-bipyridin]-1-ium iodide
Molecular FormulaC20H29IN2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-]
InChIInChI=1S/C20H29N2.HI/c1-2-3-4-5-6-7-8-9-16-22-17-12-20(13-18-22)19-10-14-21-15-11-19;/h10-15,17-18H,2-9,16H2,1H3;1H/q+1;/p-1
InChIKeyUNBGWFALZIPVRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decyl-[4,4'-bipyridin]-1-ium Iodide Procurement Guide: Monoquat Viologen for Electrochemical & Materials Selection


1-Decyl-[4,4'-bipyridin]-1-ium iodide (molecular formula C₂₀H₂₉IN₂, MW 424.4 g/mol) is an asymmetric, N-monosubstituted 4,4′-bipyridinium (monoquat) salt bearing a single C₁₀ n-decyl chain and an iodide counterion [1]. It belongs to the broader viologen family but differs fundamentally from the more common symmetrically disubstituted (dialkyl) viologens by possessing only one quaternized nitrogen. This structural asymmetry imparts distinct redox, self-assembly, and stability properties that directly affect its suitability for carbohydrate fuel cell catalysis, electrochromic devices, and surface-confined monolayer applications [2].

Why 1-Decyl-[4,4'-bipyridin]-1-ium Iodide Cannot Be Simply Replaced by a Generic Viologen


Viologens are not interchangeable commodities. The target compound is a monoalkyl (monoquat) viologen with a C₁₀ chain and iodide counterion—a combination that produces a more negative formal redox potential than its dialkyl analogs [1], remains catalytically active and structurally intact in strong alkaline media (up to 3.0 M KOH) where dialkyl viologens rapidly hydrolyze [2], and benefits from iodide-mediated ion-pair charge-transfer interactions relevant to photoelectrochromic switching . Substituting a dialkyl viologen (e.g., 1,1′-didecyl-4,4′-bipyridinium diiodide), a short-chain monoquat (e.g., N-methyl-4,4′-bipyridinium iodide), or a different anion (e.g., chloride or NTf₂⁻) will alter redox potential, alkaline stability, self-assembly behavior, and optical response—potentially compromising device performance. The quantitative evidence below establishes where these differences are meaningful for scientific selection.

1-Decyl-[4,4'-bipyridin]-1-ium Iodide: Quantitative Differentiation Evidence for Procurement Decisions


Monoalkyl Viologen Redox Potential vs. Dialkyl Viologen: More Negative E₁/₂ for Higher Energy Conversion Efficiency

Monoalkyl viologens, including the N-decyl-4,4′-bipyridinium class, exhibit a more negative formal redox potential (E₁/₂) relative to their dialkyl viologen counterparts [1]. In comparative cyclic voltammetry studies of monoalkyl viologens (MMV, MEV, MPV, MBV) in 1 M KOH with 0.1 M KCl, the monoalkyl E₁/₂ values were approximately 700 mV more negative than those of dialkyl viologens, positioning them closer to the thermodynamic potential of carbohydrate oxidation and enabling more efficient conversion of chemical energy into electrical energy in fuel cell configurations [1].

Carbohydrate fuel cell Redox potential Monoalkyl viologen

Alkaline Stability: Monoalkyl Viologens Retain Activity Under 3.0 M KOH Conditions That Hydrolyze Dialkyl Viologens

Dialkyl viologens such as methyl viologen (MV²⁺) and ethyl viologen (EV²⁺) undergo a complex hydrolysis reaction at pH >13 that cleaves one N-alkyl bond, converting them to monoalkyl viologens [1]. Independently synthesized monoalkyl viologens, however, remain structurally intact and catalytically active from pH 9.0 up to at least 3.0 M KOH [1]. This stability window is critical: dialkyl viologens lose their defined molecular identity under strongly alkaline operating conditions, whereas monoalkyl viologens—including the N-decyl analog—persist as the active catalytic species without chemical degradation over hundreds of turnover events [1].

Alkaline stability Hydrolysis resistance Carbohydrate oxidation catalysis

Iodide Counterion Enables Photoelectrochromic Ion-Pair Charge-Transfer vs. Non-Iodide Viologen Salts

Quantum chemical calculations have established that the iodide counterion in viologen-based ion-pair charge-transfer complexes plays a critical role in facilitating photoinduced electron transfer (PET) and the resulting photoelectrochromic response . The iodide–viologen ion pair forms a close-contact charge-transfer complex that absorbs in the visible region upon photoexcitation, enabling photoswitching behavior not observed with non-coordinating anions such as NTf₂⁻ or PF₆⁻ . Among monoalkyl viologen iodides, the decyl chain imparts sufficient hydrophobicity for interfacial organization while retaining aqueous processability—an advantage over shorter-chain (e.g., methyl, ethyl) monoquat iodides that lack amphiphilic self-assembly capability .

Photoelectrochromism Ion-pair charge-transfer Iodide counterion

Asymmetric Monoquat Architecture for Oriented Self-Assembled Monolayers vs. Symmetric Dialkyl Viologens

Asymmetric viologens bearing one long alkyl chain and one short (or no) substituent on the second nitrogen—such as N-ethyl-N′-octadecyl viologen—spontaneously form oriented self-assembled monolayers (SAMs) on gold electrodes with well-defined monomer/dimer redox equilibria . The target compound, 1-decyl-[4,4′-bipyridin]-1-ium iodide, shares this asymmetric architecture: the C₁₀ chain drives hydrophobic adsorption and orientation at electrode surfaces, while the unsubstituted pyridinium nitrogen remains available for redox activity and further functionalization. Symmetric dialkyl viologens (e.g., 1,1′-didecyl-4,4′-bipyridinium) lack a free pyridine terminus, precluding post-assembly covalent modification, and their symmetric two-tailed structure leads to different molecular packing densities and redox wave multiplicities in SAM voltammetry compared to monoquats .

Self-assembled monolayer Amphiphilic viologen Surface modification

pH-Dependent Two-Electron Reduction Pathway Unique to N-Monosubstituted Bipyridinium Ions

N-Monosubstituted-4,4′-bipyridinium ions—including the N-benzyl, N-n-octyl, and N-n-dodecyl analogs—undergo a pH-dependent mechanistic switch in their reduction pathway that is fundamentally absent in N,N′-disubstituted viologens [1]. At acidic pH, the monoquat is protonated at the free pyridine nitrogen and is reduced by two consecutive one-electron processes; the doubly reduced species then undergoes a homogeneous chemical reaction with the parent dication with a second-order rate constant of approximately 10³ M⁻¹s⁻¹ [1]. At high pH, the neutral monoquat is reduced in a single two-electron step. This pH-gated redox bifurcation provides a built-in chemical control mechanism not available with dialkyl viologens, which lack a protonatable nitrogen site [1].

pH-dependent electrochemistry Two-electron reduction Spectroelectrochemistry

Monoalkyl Viologen Catalytic Rate Trade-off: 50% of Dialkyl Rate but Superior Coulombic Efficiency in Fuel Cells

Under otherwise identical fuel cell conditions (homogeneous catalysis, fructose as fuel), monoalkyl viologens produced approximately 40% of the current output of the analogous dialkyl viologen [1]. In the Renewable Energy (2012) study, monoalkyl viologens were found to react at a rate approximately 50% of that of dialkyl viologens [2]. However, this rate reduction is offset by two factors: (i) monoalkyl viologens exhibit more efficient conversion of carbohydrate chemical energy into electrical energy due to their more negative redox potential, and (ii) they maintain catalytic activity over a substantially broader pH range (pH 9.0–3.0 M KOH) without the structural degradation that dialkyl viologens suffer above pH 13 [2].

Catalytic rate Coulombic efficiency Direct carbohydrate fuel cell

1-Decyl-[4,4'-bipyridin]-1-ium Iodide: Validated Application Scenarios Based on Quantitative Evidence


Alkaline Direct Carbohydrate Fuel Cell (DCFC) Catalyst

Deploy as a homogeneous or immobilized catalyst for carbohydrate (glucose, fructose) O₂-oxidation in alkaline fuel cells operating at pH 9–14. The monoalkyl viologen scaffold provides the necessary stability at high hydroxide concentrations (up to 3.0 M KOH) where dialkyl viologens hydrolyze, while the more negative redox potential (~300–700 mV shift vs. dialkyl viologens) yields higher thermodynamic energy conversion efficiency [1]. The ~50% lower catalytic rate vs. dialkyl viologens is acceptable in applications prioritizing long-term stability and efficiency over peak current density [1].

Photoelectrochromic Switching and Smart Window Devices

Use in visible-light-responsive electrochromic devices that exploit the iodide–viologen ion-pair charge-transfer complex for photoinduced electron transfer and color switching. The iodide counterion is essential for the photoelectrochromic mechanism; substitution with bromide, chloride, or NTf₂⁻ eliminates the charge-transfer absorption band that enables photoswitching [1]. The C₁₀ decyl chain provides sufficient amphiphilic character for incorporation into gel electrolytes or interfacial layers while maintaining room-temperature processability .

Oriented Electroactive Self-Assembled Monolayers (SAMs) on Gold Electrodes

Form electroactive monolayers on gold electrode surfaces via spontaneous self-assembly from aqueous or mixed organic solutions. The asymmetric monoquat architecture—a single C₁₀ anchoring chain with a free pyridine nitrogen—enables oriented monolayer formation with the electroactive bipyridinium headgroup exposed to solution for redox activity and further chemical modification [1]. This is structurally impossible with symmetric dialkyl viologens. SAMs can be characterized by cyclic voltammetry to assess monomer/dimer equilibria and surface coverage (~4 × 10⁻¹⁰ mol/cm² for related amphiphilic viologens) .

pH-Responsive Molecular Redox Switch and PCET Mediator

Exploit the pH-gated mechanistic switch between two consecutive one-electron reductions (acidic pH, protonated form) and a single two-electron reduction (alkaline pH, neutral form) that is unique to N-monosubstituted-4,4′-bipyridinium ions [1]. This proton-coupled electron transfer (PCET) behavior makes the compound suitable for pH-sensing electrodes, molecular logic gates, or mediators in bioelectrochemical systems where the redox pathway needs to respond to local pH changes—a capability absent in conventional N,N′-dialkyl viologens [1].

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